Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-

Catalog No.
S532423
CAS No.
1000308-25-7
M.F
C18H19FN2O3S
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,...

CAS Number

1000308-25-7

Product Name

Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-

IUPAC Name

[(1R)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m0/s1

InChI Key

MTTHRRVVGMPYQG-ZDUSSCGKSA-N

SMILES

C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N

Solubility

Soluble in DMSO

Synonyms

Landipirdine; RO5025181; RO-5025181; RO 5025181; SYN120; SYN-120; SYN 120; RO5025181-000

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N

Description

The exact mass of the compound Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- is 362.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- is a chemical compound with the molecular formula C18H19FN2O3SC_{18}H_{19}FN_{2}O_{3}S and a molecular weight of 362.4 g/mol. This compound is also known by several synonyms, including Landipirdine and RO5025181. It is characterized by a complex structure featuring a naphthalene ring, a sulfonyl group attached to a fluorophenyl moiety, and a urea functional group. The compound is soluble in dimethyl sulfoxide and is typically stored under dry and dark conditions at low temperatures for stability .

The synthesis of Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Naphthalene Skeleton: Starting from commercially available naphthalene derivatives.
  • Introduction of the Sulfonyl Group: Utilizing sulfonation reactions to attach the sulfonyl moiety to the naphthalene ring.
  • Urea Formation: Reacting the naphthalene-sulfonamide intermediate with isocyanates or amines to form the final urea structure.

The precise conditions and reagents used can vary based on desired yields and purity levels .

Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- is primarily used for research purposes within pharmaceutical development. Its potential applications include:

  • Neuropharmacology: Investigating its effects on neurological pathways.
  • Drug Development: Serving as a lead compound for synthesizing new therapeutic agents targeting neurodegenerative diseases.
  • Chemical Research: As a building block in organic synthesis for creating more complex molecules .

Interaction studies involving Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- focus on its binding affinity with various biological targets. Initial research suggests that it may interact with specific receptors or enzymes in the central nervous system. Further studies using techniques such as molecular docking or binding assays would provide deeper insights into its interaction mechanisms and potential therapeutic effects .

Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- shares structural similarities with several other compounds that feature naphthalene cores or sulfonamide functionalities. Some notable similar compounds include:

Compound NameStructural FeaturesUnique Aspects
LandipirdineContains a naphthalene ring and sulfonamideInvestigated for neuroprotective properties
RO5025181Similar sulfonamide structurePotential applications in treating cognitive disorders
3-Fluorophenyl UreasVarious substitutions on the urea nitrogenDiverse biological activities depending on substituents

The uniqueness of Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- lies in its specific stereochemistry and combination of functional groups that may confer distinct biological activities compared to its analogs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

362.11004181 g/mol

Monoisotopic Mass

362.11004181 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J0NX985GDI

Wikipedia

Landipirdine

Dates

Modify: 2024-02-18

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